molecular formula C13H24N2O2 B6235641 tert-butyl (3S)-3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate CAS No. 887767-14-8

tert-butyl (3S)-3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate

Cat. No. B6235641
CAS RN: 887767-14-8
M. Wt: 240.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (3S)-3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate is a synthetic organic compound belonging to the family of pyrrolidines. It is a colorless, crystalline solid that is soluble in polar organic solvents such as ethanol and dimethylformamide (DMF). It is used in a variety of scientific applications, including in the synthesis of pharmaceuticals, in the study of enzyme structure and function, and in the study of biochemistry and physiology.

Scientific Research Applications

Tert-butyl (tert-butyl (3S)-3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate)-3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate is used in a variety of scientific research applications. It is used as a reagent in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and anticonvulsants. It is also used in the study of enzyme structure and function, as well as in the study of biochemistry and physiology. In addition, it is used as a model compound in the study of organometallic chemistry and in the synthesis of new materials.

Mechanism of Action

Tert-butyl (tert-butyl (3S)-3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate)-3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate is an organic compound that acts as a nucleophile in chemical reactions. In the nucleophilic substitution reaction described above, the tert-butyl chloride acts as an electrophile, and the 3-amino-1-cyclopropylpyrrolidine acts as a nucleophile. The reaction proceeds through a series of steps, beginning with the formation of a cationic intermediate species, followed by the formation of a tert-butyl cation, and finally the formation of the desired product.
Biochemical and Physiological Effects
Tert-butyl (tert-butyl (3S)-3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate)-3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate has been studied for its potential biochemical and physiological effects. Studies have shown that it has the potential to inhibit the activity of enzymes involved in the synthesis of prostaglandins, which are hormones that play a role in inflammation and pain. In addition, it has been shown to have an inhibitory effect on the activity of enzymes involved in the synthesis of neurotransmitters, such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

Tert-butyl (tert-butyl (3S)-3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate)-3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to obtain and store. In addition, it is a relatively stable compound, and it can be used in a variety of reactions. However, there are some limitations to its use in laboratory experiments. It is a relatively toxic compound, and it can be difficult to handle and store safely. In addition, it is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

The potential applications of tert-butyl (tert-butyl (3S)-3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate)-3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate are numerous. Further research is needed to fully understand its biochemical and physiological effects, as well as its potential therapeutic applications. In addition, further research is needed to explore its potential use in the synthesis of new materials, and its potential applications in the field of organometallic chemistry. Finally, further research is needed to explore its potential use in the development of new pharmaceuticals, and its potential use as an inhibitor of enzymes involved in the synthesis of neurotransmitters.

Synthesis Methods

Tert-butyl (tert-butyl (3S)-3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate)-3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate can be synthesized through the nucleophilic substitution reaction of tert-butyl chloride and 3-amino-1-cyclopropylpyrrolidine. The reaction is carried out in the presence of a base such as potassium carbonate, and is typically conducted at a temperature of 80-90°C. The reaction is complete when the reactants are in a 1:1 ratio.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl (3S)-3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate involves the protection of the amine group, followed by the addition of the cyclopropylmethyl group to the pyrrolidine ring, and finally the esterification of the carboxylic acid group with tert-butyl alcohol.", "Starting Materials": [ "3-pyrrolidinecarboxylic acid", "cyclopropylmethylamine", "tert-butyl alcohol", "dicyclohexylcarbodiimide (DCC)", "N,N-dimethylformamide (DMF)", "diisopropylethylamine (DIPEA)", "triethylamine (TEA)", "ethyl acetate", "brine" ], "Reaction": [ "Protection of the amine group with tert-butyloxycarbonyl (BOC) using DCC and DIPEA in DMF", "Addition of cyclopropylmethylamine to the pyrrolidine ring using TEA in DMF", "Deprotection of the BOC group using trifluoroacetic acid (TFA) in DMF", "Esterification of the carboxylic acid group with tert-butyl alcohol using DCC and DIPEA in DMF", "Purification of the product using ethyl acetate and brine" ] }

CAS RN

887767-14-8

Molecular Formula

C13H24N2O2

Molecular Weight

240.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.